tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The compound is characterized by a spirocyclic framework, which provides a rigid and three-dimensional structure, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core . The tert-butyl ester group is then introduced through esterification reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold for the development of new chemical entities .
Biology: The compound is used in biological research to study the interactions of spirocyclic molecules with biological targets. Its rigid structure allows for precise binding interactions with enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure can be modified to enhance its pharmacological properties, making it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in large-scale chemical production .
Mechanism of Action
The mechanism of action of tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of these targets. The compound can inhibit or activate enzymes by fitting into their active sites, thereby influencing biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
- tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Comparison: tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate stands out due to its unique combination of a spirocyclic framework with a sulfur atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and binding characteristics, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
tert-butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)8-6-11(7-8)12-4-5-15-11/h8,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKJSZIFSLRRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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